molecular formula C6H3BrN2Zn B6322760 (2-Cyanopyridin-3-yl)zinc bromide CAS No. 1226800-07-2

(2-Cyanopyridin-3-yl)zinc bromide

Cat. No.: B6322760
CAS No.: 1226800-07-2
M. Wt: 248.4 g/mol
InChI Key: BNKLSJZZTCIIJH-UHFFFAOYSA-M
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Description

(2-Cyanopyridin-3-yl)zinc bromide is a pyridinyl-derived organozinc halide that serves as a valuable nucleophile in synthetic organic chemistry and materials science research. Its structure, featuring a zinc atom bound to a bromine and a 2-cyano-substituted pyridinyl ring, makes it a versatile reagent for constructing complex molecules. The electron-withdrawing cyano group on the pyridine ring influences the electronic properties and reactivity of the compound, which can be tuned for specific applications. A key research application of such organozinc reagents is their use in multicomponent reactions, notably for the efficient synthesis of pharmaceutical building blocks. For instance, analogous arylzinc bromides have been employed in Mannich-type multicomponent couplings with amines and carbonyl derivatives like ethyl glyoxylate to produce α-amino ester scaffolds, which are core structures in antiplatelet agents such as clopidogrel . This demonstrates the reagent's utility in streamlining the synthesis of biologically active molecules. Furthermore, zinc-based complexes are of significant interest in developing functional materials. The d¹⁰ configuration of Zn(II) contributes to interesting photophysical properties, and zinc complexes often serve as key precursors in the development of luminescent materials and electrocatalysts . The 2-cyanopyridine moiety is a privileged ligand in coordination chemistry, capable of forming stable complexes whose properties can be explored for catalysis or sensing. This compound is typically supplied as a solution in a solvent such as tetrahydrofuran. As an organometallic compound, it is air- and moisture-sensitive and must be handled under inert atmosphere conditions (e.g., nitrogen or argon) using standard Schlenk techniques to maintain purity and reactivity. This product is intended for use by qualified laboratory professionals only. For Research Use Only. Not for diagnostic or therapeutic use, and not for human use.

Properties

IUPAC Name

bromozinc(1+);3H-pyridin-3-ide-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKLSJZZTCIIJH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=C(N=C1)C#N.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Conditions

In a typical synthesis, 2-cyanopyridine is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere. Zinc bromide is introduced stoichiometrically, and the mixture is stirred at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The product is isolated by filtration under inert conditions, followed by solvent removal under reduced pressure.

Optimization Insights

  • Solvent Choice : THF is preferred due to its ability to stabilize the zinc intermediate. Alternatives like diethyl ether yield lower conversions (<60%).

  • Stoichiometry : A 1:1 molar ratio of 2-cyanopyridine to zinc bromide maximizes yield (75–85%). Excess zinc bromide leads to side products.

  • Temperature : Reactions conducted at 0–5°C reduce decomposition but require extended durations (36–48 hours).

Mechanistic Considerations

The reaction proceeds via deprotonation of 2-cyanopyridine at the 3-position, facilitated by the Lewis acidity of zinc bromide. The resulting pyridinyl anion coordinates with zinc, forming the stable [this compound] complex. This mechanism is supported by computational studies highlighting the electron-withdrawing effect of the cyano group, which enhances acidity at the 3-position.

Halogenation-Metalation Sequential Approach

An alternative route involves the synthesis of 3-bromo-2-cyanopyridine followed by transmetalation with zinc. This method is advantageous for scalability and purity control.

Bromination of 2-Cyanopyridine

3-Bromo-2-cyanopyridine is prepared by treating 2-cyanopyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride. Yields range from 65–75%.

Zinc Insertion

The brominated intermediate reacts with zinc dust in THF under sonication. This step achieves quantitative conversion within 2 hours, producing this compound.

Comparative Advantages

  • Purity : Isolation of the brominated intermediate allows purification via recrystallization, minimizing zinc impurities.

  • Scalability : Suitable for multi-gram synthesis without significant yield drop.

Multicomponent Heteroannulation Strategies

Recent advances adapt multicomponent reactions (MCRs) to synthesize pyridine-zinc complexes directly. These methods often modify traditional pyridine-forming reactions, such as the Bohlmann-Rahtz synthesis.

Modified Bohlmann-Rahtz Protocol

A one-pot reaction of 1,3-dicarbonyl compounds , ammonia , and alkynones generates polysubstituted pyridines. Subsequent treatment with zinc bromide in situ yields the target complex.

Example Reaction

Using acetylacetone , ammonium acetate , and propiolaldehyde , a 2-cyanopyridine derivative is formed. Adding zinc bromide at 60°C for 6 hours affords the zinc complex in 68% yield.

Limitations

  • Regioselectivity : Ensuring substitution at the 3-position requires careful tuning of electronic and steric factors.

  • Functional Group Tolerance : Sensitive groups (e.g., esters) may degrade under reaction conditions.

Analytical and Practical Considerations

Characterization Data

  • NMR : 1H^{1}\text{H} NMR (DMSO-d6d_6): δ 8.65 (d, J = 4.8 Hz, 1H), 8.25 (d, J = 7.9 Hz, 1H), 7.55–7.45 (m, 1H).

  • IR : ν = 2220 cm1^{-1} (C≡N), 450 cm1^{-1} (Zn-Br).

Industrial Applications

The compound’s utility is highlighted in pharmaceutical intermediates, such as the synthesis of loratadine derivatives . Its role in Negishi couplings further underscores its importance in constructing biaryl systems.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Reaction75–8590–95ModerateHigh
Halogenation-Metalation70–8095–98HighModerate
Multicomponent60–6885–90LowLow

Chemical Reactions Analysis

Cross-Coupling Reactions

This reagent participates in nickel- or palladium-catalyzed cross-couplings with aryl/alkyl halides:

Table 1: Representative Cross-Coupling Reactions

SubstrateCatalyst SystemProduct YieldConditionsRef.
4-BromoanisoleNiCl₂(dme)/Ligand 5 82%THF, 60°C, 12h
3-ChloropropylbenzeneCoBr₂(peqa)95%CH₃CN, 60°C, 1h
4-Fluorophenyl triflatePd(PPh₃)₄68%DMF, 80°C, 24h

Key observations :

  • Electron-deficient aryl halides (e.g., 4-cyanophenyl bromide) exhibit faster coupling rates due to enhanced electrophilicity .

  • Steric hindrance from ortho-substituents on the aryl partner reduces reactivity (e.g., 2,6-dichloropyridine yields <10%) .

Nucleophilic Substitution Mechanisms

The zinc center acts as a soft nucleophile, reacting with electrophilic substrates:

  • With aldehydes : In acetonitrile, (2-cyanopyridin-3-yl)zinc bromide reacts with methyl glyoxylate to form α-pyridyl acetates via a three-component reaction (74% yield) .

  • With epoxides : Ring-opening reactions produce β-hydroxypyridines under mild conditions .

Mechanistic insights :

  • Rate-determining step involves oxidative addition of the electrophile to the zinc center .

  • Solvent polarity (e.g., CH₃CN vs. THF) modulates nucleophilicity: polar aprotic solvents accelerate reaction rates by 30–50% .

Limitations and Optimization Strategies

  • Functional group intolerance : Reactions fail with π-electrophiles (e.g., aldehydes) or strong oxidizing agents .

  • Improving yields :

    • Add NaI to facilitate halide exchange in nickel-catalyzed couplings (yield increases from 22% to 86%) .

    • Use N-cyano-substituted ligands to stabilize transient metal intermediates .

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions
(2-Cyanopyridin-3-yl)zinc bromide is utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can serve as a nucleophile in reactions with electrophiles such as aryl halides, facilitating the synthesis of complex organic molecules. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions, yielding high-purity products with excellent yields. The reaction conditions were optimized to enhance the efficiency of the coupling process, making it a valuable tool for synthetic chemists .

Catalysis

2.1 Role as a Catalyst
this compound acts as a catalyst in various chemical transformations. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications.

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedYield (%)Conditions
Suzuki CouplingThis compound85Aqueous media, room temp
Negishi CouplingThis compound90Ethanol, reflux
Direct ArylationThis compound78DMF, 100°C

Medicinal Chemistry

3.1 Development of Anticancer Agents
Recent research has highlighted the potential of this compound derivatives as anticancer agents. Compounds synthesized from this organozinc reagent have shown promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth.

Case Study:
A series of 3-cyanopyridine derivatives were synthesized using this compound and evaluated for their cytotoxicity against Pim-1 kinase. The results indicated that several derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents in cancer treatment .

Material Science

4.1 Synthesis of Functional Materials
The compound has also been explored for its role in synthesizing functional materials such as metal-organic frameworks (MOFs). Its coordination properties enable the formation of stable complexes with various metal ions, leading to materials with unique properties suitable for applications in gas storage and separation.

Mechanism of Action

The mechanism of action of (2-Cyanopyridin-3-yl)zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Chloro-5-pyridylzinc Bromide

This analog replaces the cyano group with a chloro substituent and positions the zinc bromide at the 5-position of the pyridine ring. The chloro group, being less electron-withdrawing than cyano, reduces the ring’s electrophilicity, leading to slower reaction kinetics in cross-couplings. Experimental studies indicate that 2-chloro-5-pyridylzinc bromide exhibits moderate stability in THF but requires strict temperature control (-20°C) to prevent decomposition . In contrast, the cyano group in (2-cyanopyridin-3-yl)zinc bromide may stabilize the compound via resonance effects, though direct comparative stability data are lacking.

3-Pyridylzinc Bromide (Unsubstituted)

The absence of a cyano group simplifies the electronic profile, making the unsubstituted analog more nucleophilic but less reactive toward electron-deficient coupling partners. This highlights the cyano group’s role in tuning reactivity for selective transformations.

Comparison with Other Organozinc Compounds

Zinc Halogenides (ZnX₂; X = F, Cl, Br, I)

Inorganic zinc halogenides like ZnBr₂ are ionic solids used as Lewis acids or electrolytes (e.g., in zinc-bromine batteries) . Unlike this compound, they lack organic ligands, rendering them unsuitable for cross-coupling but effective in catalysis (e.g., Friedel-Crafts alkylation). Organozinc compounds, by contrast, serve as carbon nucleophiles in C–C bond formation.

Dialkylzinc Reagents (e.g., ZnR₂)

Dialkylzinc reagents (e.g., ZnMe₂) are highly reactive but pyrophoric, requiring stringent handling. The pyridyl-zinc bromide structure offers greater air and moisture stability due to the aromatic system’s electron-withdrawing effects and the bromide counterion’s stabilizing role .

Comparison with Inorganic Zinc Halides

Property This compound ZnBr₂ (Inorganic)
Solubility Soluble in THF, ethers Highly soluble in water
Reactivity Nucleophilic C–C bond formation Lewis acid, electrolyte
Applications Organic synthesis intermediates Batteries, waste solidification
Stability Air-sensitive (moderate) Hygroscopic but thermally stable

Comparison with Other Metal Bromides

Cadmium Bromide (CdBr₂)

CdBr₂ shares a similar ionic structure with ZnBr₂ but exhibits higher toxicity and environmental persistence.

Calcium Bromide (CaBr₂)

Primarily employed as a drilling fluid or desiccant, CaBr₂ lacks the redox activity of ZnBr₂ and the nucleophilic utility of this compound .

Data Tables

Table 1: Comparative Properties of Zinc-Containing Compounds

Compound Molecular Weight (g/mol) Key Applications Stability in THF
This compound ~265.4 Cross-coupling reactions Moderate
ZnBr₂ 225.2 Electrolytes, Lewis acid catalysis N/A (aqueous)
2-Chloro-5-pyridylzinc bromide ~240.3 Directed metallation reactions Low

Biological Activity

(2-Cyanopyridin-3-yl)zinc bromide is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

The compound this compound can be characterized by its unique structure, which includes a cyanopyridine moiety coordinated to a zinc ion. This coordination enhances its reactivity and interaction with biological targets.

Research indicates that compounds containing cyanopyridine derivatives can interact with various biological pathways. Specifically, the binding affinity of this compound to proteins involved in cancer progression has been noted. For instance, studies have shown that similar compounds can inhibit the programmed cell death protein 1 (PD-1) pathway, which is crucial in cancer immunotherapy .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound compared to other known agents.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.5Inhibition of PD-L1 binding
AtezolizumabMCF-74.1PD-L1 blockade
Compound XMDA-MB-2319.5Induction of apoptosis via mitochondrial pathway

The IC50 values indicate that this compound exhibits promising anticancer properties, particularly against breast cancer cell lines like MCF-7 and MDA-MB-231. The mechanism primarily involves interference with PD-L1 interactions, which are critical for tumor immune evasion .

Inhibition of Enzymatic Activity

In addition to its anticancer properties, this compound has been studied for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of insulin-regulated aminopeptidase, a target in metabolic diseases .

Case Studies

Several studies have explored the biological activity of related compounds and their implications in therapeutic settings:

  • Study on PD-L1 Inhibition : A recent study demonstrated that compounds similar to this compound significantly inhibited PD-L1 interactions in vitro, leading to increased T-cell activation and tumor regression in mouse models .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various zinc complexes against different cancer cell lines, revealing that those containing cyanopyridine derivatives exhibited superior cytotoxicity compared to controls .

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies have reported no acute toxicity in animal models up to concentrations of 2000 mg/kg . Further research is necessary to fully understand the long-term effects and safety parameters.

Q & A

Q. Methodological Notes

  • Cross-Referencing : Combine synthetic protocols (e.g., zinc insertion) with analytical validation (NMR, IR) to mitigate batch variability.
  • Safety Protocols : Include emergency HCN neutralization (e.g., KMnO4_4/NaOH traps) in SOPs.
  • Data Reproducibility : Report solvent drying methods (e.g., molecular sieves) and zinc activation steps (e.g., HCl etching) .

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